

Introduction: A Versatile Intermediate in Chemical Synthesis

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Compound of Interest

Compound Name:	4-Acetamido-2-methylNitrobenzene
Cat. No.:	B181105

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4-Acetamido-2-methylNitrobenzene, also known as N-(3-methyl-4-nitrophenyl)acetamide, is a substituted aromatic nitro compound of significant interest in synthetic organic chemistry.^{[1][2]} Its molecular structure, featuring an acetamido, a methyl, and a nitro group on a benzene ring, provides a unique combination of electronic and steric properties. This trifunctional arrangement makes it a valuable and versatile precursor for the synthesis of a wide range of more complex molecules.^[3] This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its reactivity and applications. Understanding the core characteristics of this intermediate is paramount for its effective utilization in the development of pharmaceuticals, agrochemicals, and specialty dyes.^[3]

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis. **4-Acetamido-2-methylNitrobenzene** is an orange crystalline solid at room temperature.^[4] The interplay of its functional groups dictates its solubility, reactivity, and spectral signature.

Chemical Structure

The molecule's structure is key to its reactivity. The benzene ring is substituted with three groups:

- An acetamido group (-NHCOCH₃) at position 4. This is an activating, ortho, para-directing group.
- A methyl group (-CH₃) at position 2. This is also an activating, ortho, para-directing group.
- A nitro group (-NO₂) at position 1 (relative to the acetamido group being at position 4). This is a strong deactivating, meta-directing group.^[5]

Caption: 2D structure of **4-Acetamido-2-methylNitrobenzene**.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	51366-39-3	[1] [4] [6]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃	[1] [2] [6]
Molecular Weight	194.19 g/mol	[1] [2] [6]
Melting Point	121 °C	[4] [7]
Boiling Point	391.9±30.0 °C (Predicted)	[4]
Density	1.289±0.06 g/cm ³ (Predicted)	[4]
Appearance	Orange Crystalline Solid	[4]
Solubility	Soluble in DMSO	[4]
pKa	13.91±0.70 (Predicted)	[4]
Topological Polar Surface Area	74.9 Å ²	[1]

Synthesis and Purification

The synthesis of **4-Acetamido-2-methylNitrobenzene** is typically achieved through the electrophilic nitration of 3-methylacetanilide (N-(3-methylphenyl)acetamide). The reaction mechanism is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) is the active electrophile.

Causality in Experimental Design

The choice of reagents and conditions is critical for achieving a high yield and purity.

- Nitrating Agent: A mixture of concentrated nitric acid (HNO_3) and concentrated sulfuric acid (H_2SO_4) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.[8]
- Temperature Control: Nitration is a highly exothermic reaction.[8] Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration (the formation of dinitro products) and the decomposition of the starting material, which can lead to tar-like byproducts.[8][9]
- Substituent Effects: The starting material, 3-methylacetanilide, has two activating groups: the methyl group and the acetamido group. The acetamido group is a powerful ortho, para-director. The methyl group is also an ortho, para-director. The major product, **4-Acetamido-2-methylNitrobenzene**, results from nitration at the position that is para to the strong directing acetamido group and ortho to the methyl group. Steric hindrance from the bulky acetamido group can disfavor substitution at its ortho positions.[8]
- Purification: The crude product is often purified by recrystallization. A binary solvent system, such as ethanol-water, is effective for this purpose, as it allows for the separation of the desired product from isomers and unreacted starting materials based on differences in solubility at varying temperatures.[8]

Experimental Protocol: Synthesis and Purification

This protocol is a representative method based on established procedures for aromatic nitration.

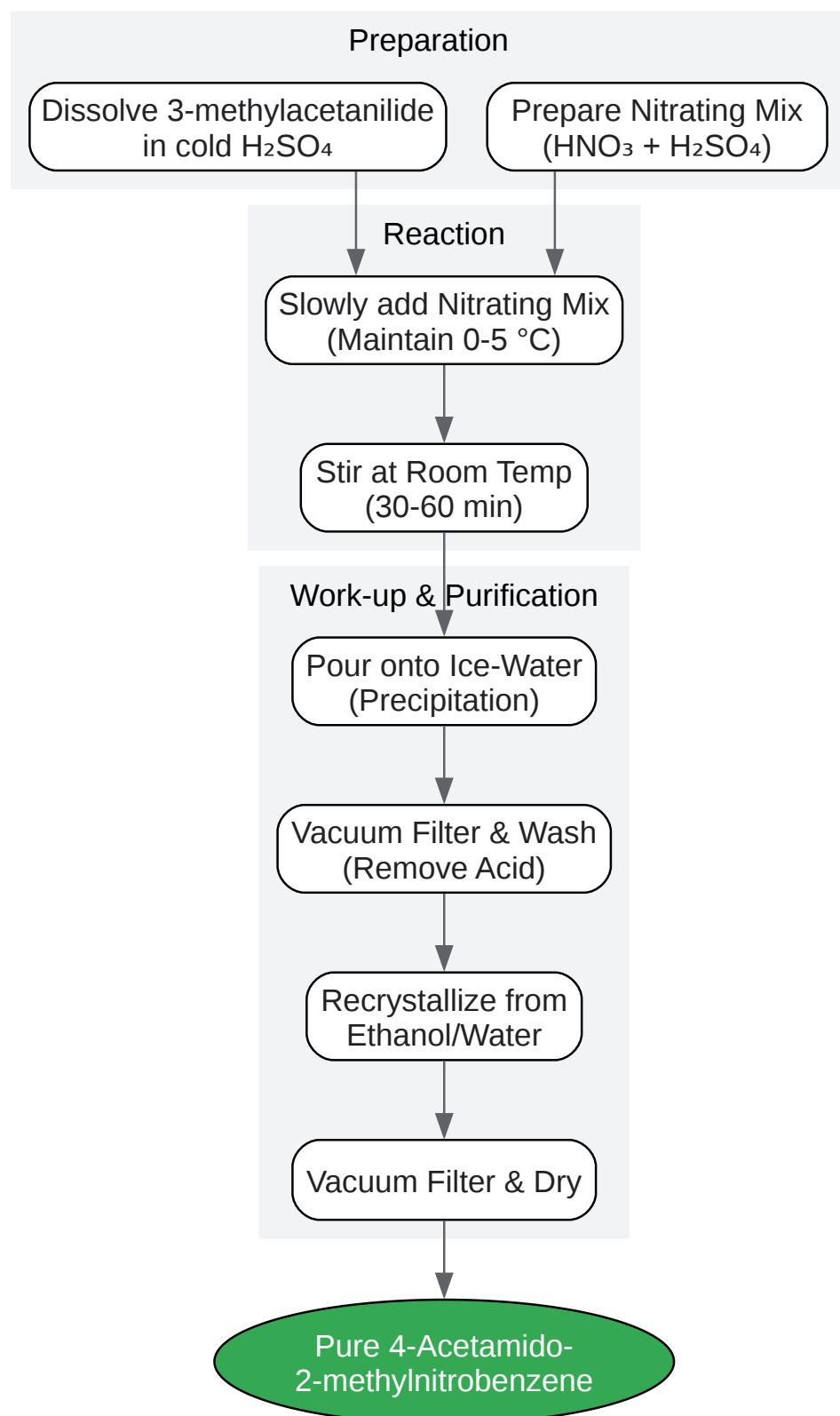
Materials:

- 3-methylacetanilide
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)

- Ethanol
- Deionized Water
- Ice

Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-methylacetanilide to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C. Stir until all the solid has dissolved.
- Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
- Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the solution of 3-methylacetanilide. Maintain the reaction temperature between 0-5 °C throughout the addition. The slow, controlled addition is critical to prevent a runaway reaction and the formation of byproducts.^[9]
- Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.
- Isolation of Crude Product: Pour the reaction mixture slowly onto a large volume of crushed ice and water with constant stirring. The product will precipitate as a solid.
- Filtration: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. This removes residual acid.
- Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.^[8]
- Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

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Caption: Workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization

Characterization of the final product is essential to confirm its identity and purity. The following are the expected spectral properties.

Technique	Expected Observations
¹ H NMR	Signals corresponding to: aromatic protons (3H), acetamido N-H proton (1H, broad singlet), acetyl CH ₃ protons (3H, singlet), and ring methyl CH ₃ protons (3H, singlet). The chemical shifts and coupling patterns would be distinct due to the substitution pattern.
¹³ C NMR	Signals for nine distinct carbon atoms: six aromatic carbons (with varying chemical shifts due to substituent effects), one carbonyl carbon, and two methyl carbons (one from the acetyl group, one from the ring).
IR Spectroscopy	Characteristic absorption bands for: N-H stretching (amide, ~3300 cm ⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2900 cm ⁻¹), C=O stretching (amide, ~1670 cm ⁻¹), N-O stretching (nitro group, asymmetric ~1520 cm ⁻¹ and symmetric ~1350 cm ⁻¹), and C-N stretching.[1]
Mass Spectrometry	A molecular ion peak (M ⁺) at m/z = 194.[10] Fragmentation patterns would likely involve the loss of the acetyl group, the nitro group, and other characteristic fragments of substituted nitrobenzenes.[11]

Reactivity and Chemical Behavior

The chemical reactivity of **4-Acetamido-2-methylNitrobenzene** is dictated by its three functional groups.

- Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a cornerstone reaction, converting the compound into a diamine derivative, which is a precursor for many heterocyclic compounds and dyes.
- Hydrolysis of the Amide: The acetamido group can be hydrolyzed back to an amino group under acidic or basic conditions. For example, acid hydrolysis can be employed to prepare 2-nitro-4-aminotoluene.^[7] This allows for selective manipulation of the functional groups, protecting the amine during nitration and then deprotecting it for subsequent reactions.
- Further Aromatic Substitution: While the ring is generally deactivated towards further electrophilic substitution due to the powerful electron-withdrawing nitro group, reactions may be possible under harsh conditions. The directing effects of the three existing substituents would compete to determine the position of any new incoming group.

Applications in Research and Development

4-Acetamido-2-methylNitrobenzene is not typically an end-product but rather a critical building block. Its value lies in its role as a pharmaceutical and chemical intermediate.^[3]

- Pharmaceutical Synthesis: Aromatic nitro compounds are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[12] The nitro group can be a precursor to an amine, which is a common functional group in many drug molecules. The specific substitution pattern of **4-Acetamido-2-methylNitrobenzene** makes it a candidate for creating complex, highly substituted aromatic cores for novel therapeutic agents.^[13]
- Dye and Pigment Manufacturing: The transformation of this molecule into its corresponding amino derivatives provides a route to azo dyes and other pigments used in the textile and industrial sectors.^[3]
- Agrochemicals: It serves as a precursor in the synthesis of specialized pesticides and herbicides, where the specific arrangement of functional groups can contribute to biological activity.^[3]

Safety and Handling

As with all nitroaromatic compounds, proper safety precautions are mandatory.

- Hazard Identification: This compound is classified as harmful if swallowed and may cause genetic defects and cancer.[14] It is also toxic to aquatic life with long-lasting effects.[14][15]
- Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[14][15] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[15]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][14] For operations that may generate dust, a NIOSH-approved respirator is recommended.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from heat, sparks, and open flames. Store locked up.[14]
- Disposal: Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[14][15]

Conclusion

4-Acetamido-2-methylNitrobenzene is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. A thorough understanding of its physicochemical properties, synthetic route, and reactivity is essential for any researcher or scientist aiming to utilize it effectively. Its role as a precursor in the pharmaceutical, agrochemical, and dye industries underscores the importance of mastering its chemistry for the development of new and innovative products. Adherence to strict safety protocols is non-negotiable when handling this and other nitroaromatic compounds.

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